6-Amino-1-naphthol chemical properties
6-Amino-1-naphthol chemical properties
An In-Depth Technical Guide to 6-Amino-1-naphthol: Properties, Synthesis, and Applications
Introduction
6-Amino-1-naphthol is an aromatic organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and an amino (-NH₂) group. This bifunctional arrangement imparts unique chemical properties and reactivity, making it a valuable intermediate in various fields of chemical synthesis, from dye manufacturing to materials science and drug discovery. The naphthalene scaffold itself is a well-explored platform in medicinal chemistry, known for its presence in numerous bioactive compounds and approved therapeutics[1]. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, analytical characterization, and applications of 6-Amino-1-naphthol, tailored for researchers and drug development professionals.
Part 1: Core Chemical Identity and Physicochemical Properties
6-Amino-1-naphthol, also known by its IUPAC name 6-aminonaphthalen-1-ol, is a solid compound whose properties are dictated by its fused aromatic ring system and the interplay between the electron-donating amino and hydroxyl groups[2][3].
Compound Identification
| Identifier | Data | Source(s) |
| IUPAC Name | 6-aminonaphthalen-1-ol | [2] |
| CAS Number | 23894-12-4 | [2][4][5][6] |
| Molecular Formula | C₁₀H₉NO | [4][5][7] |
| Molecular Weight | 159.18 g/mol | [2][4][7] |
| EC Number | 245-933-6 | [2][4] |
| Synonyms | 6-aminonaphthalen-1-ol, 6-Amino-1-naptol | [2][4][5] |
Physicochemical and Computed Properties
| Property | Value | Source(s) |
| Appearance | White to gray to brown powder/crystal | [8] |
| Melting Point | 206 °C | [8] |
| Boiling Point | 385.6 ± 15.0 °C (Predicted) | [8] |
| Solubility | Very slightly soluble (0.68 g/L at 25 °C) | [5] |
| Density | 1.281 ± 0.06 g/cm³ (Predicted) | [8] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [7] |
| LogP | 2.1276 | [7] |
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// Define nodes for bonds b1 [label="", shape=none, height=0, width=0, pos="-0.6,1.125!"]; b2 [label="", shape=none, height=0, width=0, pos="-1.2,0!"]; b3 [label="", shape=none, height=0, width=0, pos="-0.6,-1.125!"]; b4 [label="", shape=none, height=0, width=0, pos="0.6,-1.125!"]; b5 [label="", shape=none, height=0, width=0, pos="1.2,0!"]; b6 [label="", shape=none, height=0, width=0, pos="0.6,1.125!"]; b7 [label="", shape=none, height=0, width=0, pos="1.8,0!"]; b8 [label="", shape=none, height=0, width=0, pos="3.0,1.125!"]; b9 [label="", shape=none, height=0, width=0, pos="3.6,0!"]; b10 [label="", shape=none, height=0, width=0, pos="3.0,-1.125!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C1 -- OH; C8 -- NH2;
// Double bonds N1 -- b1 [style=solid]; b1 -- C5 [style=solid]; C2 -- b2 [style=solid]; b2 -- C1 [style=solid]; C3 -- b3 [style=solid]; b3 -- C4 [style=solid]; C4 -- b7 [style=solid]; b7 -- C5 [style=solid]; C6 -- b8 [style=solid]; b8 -- C7 [style=solid]; C8 -- b9 [style=solid]; b9 -- C9 [style=solid]; }
Caption: Chemical Structure of 6-Amino-1-naphthol.
Part 2: Synthesis and Chemical Reactivity
The synthesis of aminonaphthols can be approached through several established organic chemistry transformations, primarily involving the introduction of amino and hydroxyl groups onto the naphthalene scaffold.
Synthesis Pathways
While specific, optimized laboratory procedures for 6-Amino-1-naphthol are proprietary or found in specialized literature, general strategies can be inferred from classical naphthalene chemistry. A common approach involves the reduction of a corresponding nitronaphthol.
Generalized Synthesis Workflow:
-
Nitration of a Naphthol Derivative: A protected 1-naphthol derivative is nitrated to introduce a nitro group (-NO₂) at the 6-position. Direct nitration of 1-naphthol can lead to a mixture of isomers, so strategic use of protecting groups and directing groups is crucial for regioselectivity.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).
-
Deprotection (if necessary): If a protecting group was used for the hydroxyl function, it is removed in the final step to yield 6-Amino-1-naphthol.
Another potential route is the Bucherer reaction , which involves the conversion of a naphthol to a primary aromatic amine in the presence of an aqueous sulfite or bisulfite and ammonia.[3][9] Applying this to 1,6-dihydroxynaphthalene could theoretically yield the target compound.
Caption: Generalized workflow for the synthesis of 6-Amino-1-naphthol.
Chemical Reactivity
The reactivity of 6-Amino-1-naphthol is governed by the presence of the nucleophilic amino group, the acidic hydroxyl group, and the electron-rich aromatic system.
-
Oxidation: Aminonaphthols are susceptible to oxidation, often leading to the formation of highly colored quinone-imine or naphthoquinone species. This reactivity is harnessed in certain analytical methods and dye synthesis.
-
Reactions of the Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functional groups.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a naphthoxide ion. It can also undergo etherification and esterification.
-
Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic attack by both the -OH and -NH₂ groups. The positions for substitution are directed by these activating groups, though the steric environment also plays a role.
Part 3: Spectroscopic and Analytical Characterization
Accurate structural elucidation and purity assessment are critical. A combination of spectroscopic and chromatographic methods is employed for the comprehensive characterization of 6-Amino-1-naphthol.
Spectroscopic Profile
| Technique | Expected Characteristics |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) with characteristic splitting patterns for the naphthalene protons. Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O. |
| ¹³C NMR | Ten distinct signals for the carbon atoms of the naphthalene ring, with chemical shifts influenced by the attached -OH and -NH₂ groups. Carbons bearing these groups will be significantly shifted. |
| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹). N-H stretching bands (doublet for primary amine, ~3300-3500 cm⁻¹). C-O stretching (~1200 cm⁻¹). Aromatic C=C stretching (~1500-1600 cm⁻¹). N-H bending (~1600 cm⁻¹).[2] |
| UV-Vis Spectroscopy | Strong absorption in the UV region, characteristic of the naphthalene aromatic system. The presence of auxochromes (-OH, -NH₂) will cause a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted naphthalene. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 159.18, corresponding to the molecular weight of the compound. |
Note: Specific spectral data can be found through resources like ChemicalBook, which lists available ¹H NMR and IR spectra for this compound.[10]
Analytical and Purification Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 6-Amino-1-naphthol and its derivatives. For chiral analogues, specialized techniques are required. Supercritical Fluid Chromatography (SFC) using chiral stationary phases has been shown to be effective for the enantioseparation of various amino-naphthol analogues.[11]
Part 4: Applications in Research and Drug Development
The unique structure of 6-Amino-1-naphthol makes it a versatile building block in several areas of research and development.
Caption: Relationship between the structure of 6-Amino-1-naphthol and its applications.
-
Material Science: It is used in the preparation of naphthalene-based autocatalytic polyphenylene nitrile resins, which are valued for their thermal stability and mechanical properties.[6]
-
Drug Discovery: The naphthalene core is a privileged scaffold in medicinal chemistry.[1] Derivatives of aminoalkyl naphthols, a class to which 6-Amino-1-naphthol belongs, are investigated for a wide range of biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties.[3][12][13] The presence of hydrogen bond donors (-OH, -NH₂) and an aromatic system allows for diverse interactions with biological targets.
-
Analytical Chemistry: Naphthol derivatives are widely used as reagents in various analytical assays. For example, they are employed in enzyme assays for carboxylic ester hydrolases and in chemiluminescence analysis.[8]
Part 5: Safety, Handling, and Storage
Proper handling of 6-Amino-1-naphthol is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Information
| Pictogram(s) | GHS Code(s) | Hazard Statement(s) | Source(s) |
| GHS05, GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. H335: May cause respiratory irritation. | [14][15] |
Recommended Safety Precautions
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles or face shield).[4][15]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[4][14][15] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][14][15]
-
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[4][15]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][15]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4][15]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[4][14][15]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][15]
References
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6-Aminonaphthol | C10H9NO | CID 90295. PubChem, NIH. [Link]
-
Safety Data Sheet - 5-Amino-1-naphthol. DC Fine Chemicals. [Link]
-
Spectrophotometric Determination of Formaldehyde and Formaldehyde-Releasing Compounds with Chromotropic Acid, 6-Amino-1-naphthol. CDC Stacks. [Link]
-
1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure. [Link]
-
China CAS:23894-12-4 | 6-AMINO-1-NAPHTHOL Manufacturers and Factory. LookChem. [Link]
-
A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences. [Link]
-
1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure. [Link]
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1-NAPHTHOL. atamankimya.com. [Link]
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1-Naphthol. Wikipedia. [Link]
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Exploring the Enantioseparation of Amino-Naphthol Analogues by Supercritical Fluid Chromatography. PubMed. [Link]
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Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Nature. [Link]
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. [Link]
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Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. MDPI. [Link]
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